3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is an organic molecule featuring a bromomethyl group attached to a pyrazole ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Bromomethyl groups in general are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
Bromomethyl groups are known to undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with the bromomethyl group, leading to the replacement of the bromine atom .
Biochemical Pathways
Compounds with bromomethyl groups can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The bromomethyl group is known to be reactive, which could influence the compound’s bioavailability .
Result of Action
Bromomethyl groups are known to be reactive and can potentially interact with a variety of cellular components .
Action Environment
The action of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can be influenced by various environmental factors. For instance, the presence of other nucleophiles in the environment could potentially affect the reactivity of the bromomethyl group . Additionally, factors such as temperature and pH could also influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling. Additionally, this compound has been found to interact with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that this compound may have antioxidant properties, which could be beneficial in mitigating cellular damage caused by reactive oxygen species.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been shown to enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission and cognitive function . In non-neuronal cells, this compound has been found to modulate cell signaling pathways involved in oxidative stress responses, such as the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the upregulation of antioxidant enzymes . These effects suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. This compound binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s catalytic triad . This interaction inhibits the enzyme’s activity, resulting in increased levels of acetylcholine in the synaptic cleft. Additionally, this compound has been shown to activate the Nrf2 signaling pathway by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1) . This activation leads to the upregulation of antioxidant enzymes, providing a protective effect against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound has been shown to enhance cholinergic signaling and antioxidant responses, while long-term exposure may lead to adaptive changes in gene expression and enzyme activity . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and neurotoxicity . These findings suggest that careful dose optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the urine . The involvement of cytochrome P450 enzymes in the metabolism of this compound suggests potential drug-drug interactions, which should be considered when co-administering this compound with other medications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, this compound has been found to bind to plasma proteins, such as albumin, which may influence its distribution and bioavailability . These interactions highlight the complex nature of the transport and distribution of this compound within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound has been shown to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound may also be found in the nucleus, where it can influence gene expression by modulating transcription factors such as Nrf2 . The subcellular localization of this compound is critical for understanding its biochemical properties and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: Starting from 4-(bromomethyl)pyrazole, the bromomethyl group undergoes a nucleophilic substitution reaction with 3-pyridylmethyl chloride in the presence of a base like potassium carbonate. The reaction typically requires heating under reflux conditions for several hours.
Method 2: A one-pot reaction involving the coupling of 3-bromopyridine and 4-(bromomethyl)-1-methyl-1H-pyrazole in the presence of a palladium catalyst can also be utilized. This method often involves a solvent like dimethylformamide and a base such as triethylamine.
Industrial Production Methods: Large-scale production often leverages the same synthetic routes but optimized for yield and efficiency. Continuous flow reactors and automated systems can enhance the reproducibility and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Due to the presence of the bromomethyl group, the compound can readily participate in nucleophilic substitution reactions, resulting in various derivatives.
Oxidation Reactions: The pyrazole ring can undergo oxidation to introduce functional groups that further diversify the compound's reactivity.
Reduction Reactions: The pyridine ring can be selectively reduced under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophiles like sodium azide, potassium cyanide, and thiols for substitution.
Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents like sodium borohydride or palladium on carbon for reduction.
Major Products:
Azide derivatives from nucleophilic substitution.
Hydroxylated products from oxidation.
Reduced pyridine derivatives from hydrogenation.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Serves as a ligand in coordination chemistry for metal complex studies.
Biology:
Medicine:
Investigation into its analogs as potential pharmaceutical candidates targeting specific proteins or enzymes.
Industry:
Application in the synthesis of advanced materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
3-(4-Methyl-1H-pyrazol-3-yl)pyridine
3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
3-(4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness:
The bromomethyl group in 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine enhances its reactivity compared to its analogs, making it a more versatile intermediate in organic synthesis.
The combination of pyrazole and pyridine rings provides a unique framework for chemical modifications and biological interactions.
This overview covers the essential aspects of this compound, from its preparation to its applications and uniqueness in scientific research. Keep diving into those complex molecular structures—who knows what the future holds for compounds like this one!
Properties
IUPAC Name |
3-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUJIDSLDKKVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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